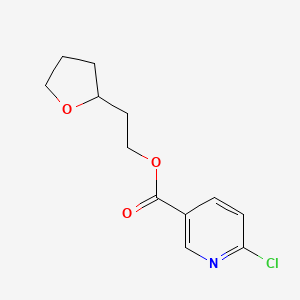

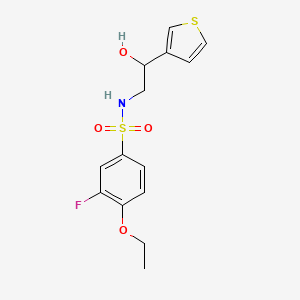

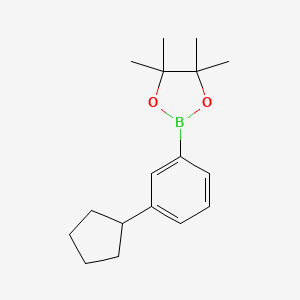

5-ethoxy-1-isobutyl-3-methyl-1H-pyrazole-4-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrazole derivatives is a topic of significant interest due to their potential applications in various fields. The first paper discusses the synthesis of 1H-3-Methyl-4-ethoxycarbonyl-5-(benzylidenehydrazino)pyrazoles, which are important intermediates for creating heterocyclic systems such as pyrazolotriazoles. The synthesis involves the use of voltammetry in nonaqueous media to study the anodic oxidation mechanism influenced by different para substituents on the benzene ring . The second paper outlines a direct synthesis method for substituted pyrazoles through a 3+2 annulation method. This method utilizes a Knoevenagel approach to prepare (E)-ethyl 2-benzylidene-3-oxobutanoate from ethyl acetoacetate and benzaldehyde. Subsequent cyclocondensation with phenylhydrazine hydrochloride in acetic acid under reflux conditions yields ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate .

Molecular Structure Analysis

The molecular structure of the synthesized pyrazole derivatives is crucial for understanding their properties and potential applications. In the second paper, the 3D molecular structure of the synthesized compound was confirmed using single crystal X-ray diffraction studies. The structure is characterized by intermolecular hydrogen bonds and π-π stacking interactions, which contribute to the stability of the crystal structure .

Chemical Reactions Analysis

The chemical reactivity of pyrazole derivatives can be influenced by various substituents. The first paper examines the electrochemical behavior of pyrazole compounds with different para substituents, which affects the anodic oxidation mechanism. This study provides insights into the electronic effects of substituents on the chemical reactivity of the pyrazole ring . The second paper does not explicitly discuss the chemical reactions of the synthesized compound but evaluates its antioxidant properties, which are related to its chemical reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are determined by their molecular structure and substituents. The second paper provides a comprehensive analysis of the physical and chemical properties of the synthesized pyrazole derivative, including spectroscopic methods (NMR, mass, UV-Vis, CHN analysis), and theoretical calculations (DFT, HOMO/LUMO, MEP, Hirshfeld surface, Mulliken population analysis). The experimental data is in good agreement with the optimized theoretical structure parameters. The compound's antioxidant properties were evaluated in vitro, demonstrating its potential as an antioxidant agent .

Applications De Recherche Scientifique

Facile Synthesis and Antioxidant Evaluation of Heterocycles

A study by Laroum et al. (2019) focused on the synthesis of isoxazolone derivatives, demonstrating their significant biological and medicinal properties. This research highlights the utility of multi-component reactions for preparing heterocycles, which are crucial intermediates for synthesizing numerous chemical compounds. The methodology could be relevant for synthesizing and evaluating derivatives of pyrazole compounds, including “5-ethoxy-1-isobutyl-3-methyl-1H-pyrazole-4-carbaldehyde,” for their antioxidant properties and potential applications in organic agriculture and chemical transformations (Laroum, Boulcina, Bensouici, & Debache, 2019).

Pyrazoline Derivatives as Anticancer Agents

Research by Ray et al. (2022) highlights the synthesis of pyrazoline derivatives to exhibit a high biological effect, specifically anticancer activity. This underscores the importance of pyrazoline and its derivatives in pharmaceutical chemistry, suggesting potential applications of “5-ethoxy-1-isobutyl-3-methyl-1H-pyrazole-4-carbaldehyde” in developing anticancer agents, given its structural similarity to pyrazoline derivatives (Ray, Salahuddin, Mazumder, Kumar, Ahsan, & Shahar Yar, 2022).

Pyrazolines in Therapeutic Applications

Shaaban, Mayhoub, and Farag (2012) reviewed the therapeutic applications of pyrazoline derivatives, noting their antimicrobial, anti-inflammatory, analgesic, antidepressant, anticancer, and antidiabetic properties among others. This indicates the broad therapeutic potential of pyrazoline compounds, suggesting that “5-ethoxy-1-isobutyl-3-methyl-1H-pyrazole-4-carbaldehyde” could also have various medicinal applications (Shaaban, Mayhoub, & Farag, 2012).

Hybrid Catalysts in Heterocycle Synthesis

A review by Parmar, Vala, and Patel (2023) discussed the application of hybrid catalysts in synthesizing pyrano[2,3-d]pyrimidine scaffolds, essential in medicinal and pharmaceutical industries. This suggests that complex compounds like “5-ethoxy-1-isobutyl-3-methyl-1H-pyrazole-4-carbaldehyde” might benefit from advanced synthetic methods using hybrid catalysts for potential pharmaceutical applications (Parmar, Vala, & Patel, 2023).

Propriétés

IUPAC Name |

5-ethoxy-3-methyl-1-(2-methylpropyl)pyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-5-15-11-10(7-14)9(4)12-13(11)6-8(2)3/h7-8H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVZFJIYEHGFPCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=NN1CC(C)C)C)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-ethoxy-3-methyl-1-(2-methylpropyl)-1H-pyrazole-4-carbaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{3-[4-(Dimethylamino)phenyl]-2-propenylidene}-3-phenyl-1-indanone](/img/structure/B2517546.png)

![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2517548.png)

![2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2517551.png)

![1-(cyclopropylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)azetidine-3-carboxamide](/img/structure/B2517558.png)

![1-[(2,4-Difluorophenyl)methyl]piperazin-2-one hydrochloride](/img/structure/B2517560.png)

![2-(2-chlorophenyl)-N-[(furan-2-yl)methyl]-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine](/img/structure/B2517563.png)